N-(oxan-4-yl)piperidin-4-amine dihydrochloride

Medicinal Chemistry Organic Synthesis Salt Selection

Sourcing unsubstituted piperidine building blocks with consistent dihydrochloride salt stoichiometry is critical for reproducible reductive amination and acylation. This compound resolves batch-to-batch variability with a 98% purity grade, reducing impurity burden by 60% versus standard 95% grades. Key advantages: • Free secondary amine enables N-functionalization precluded in N-methyl analogs (e.g., CAS 933702-88-6). • Dihydrochloride salt ensures accurate weighing and aqueous solubility superior to the free base (CAS 914654-73-2). • Documented intermediate for BTRX-335140 (navacaprant) KOR antagonist programs.

Molecular Formula C10H22Cl2N2O
Molecular Weight 257.20
CAS No. 1349114-39-1
Cat. No. B3232950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(oxan-4-yl)piperidin-4-amine dihydrochloride
CAS1349114-39-1
Molecular FormulaC10H22Cl2N2O
Molecular Weight257.20
Structural Identifiers
SMILESC1CNCCC1NC2CCOCC2.Cl.Cl
InChIInChI=1S/C10H20N2O.2ClH/c1-5-11-6-2-9(1)12-10-3-7-13-8-4-10;;/h9-12H,1-8H2;2*1H
InChIKeyLGCKLLMHUFVTPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Oxan-4-yl)piperidin-4-amine Dihydrochloride: Compound Overview


N-(Oxan-4-yl)piperidin-4-amine dihydrochloride (CAS 1349114-39-1), also known as N-(tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride, is a piperidine derivative featuring a secondary amine linker between a piperidine ring and a tetrahydropyran (oxane) moiety [1]. The compound exists as a dihydrochloride salt with molecular formula C₁₀H₂₂Cl₂N₂O and a molecular weight of 257.2 g/mol . It is supplied as a research-grade building block with typical purities of 95% to 98%, suitable for use in organic synthesis, medicinal chemistry optimization, and as an intermediate for the preparation of more complex pharmacologically active molecules .

Salt Form

Dihydrochloride salt supports aqueous reaction work-up and quantitative solid handling in synthesis workflows.

Reactive Handle

Unsubstituted secondary amine on piperidine enables downstream N-functionalization via acylation, reductive amination, or sulfonylation.

Purity Tier

Multiple purity specifications available; higher-tier grades support impurity-controlled SAR campaigns and multistep synthesis reproducibility.

Why Generic Substitution Fails


Although numerous piperidine‑based amines are commercially available, generic substitution is inadvisable due to three critical differentiators: (1) the dihydrochloride salt form confers distinct physicochemical properties—including enhanced aqueous solubility and improved solid‑state handling—relative to the corresponding free base (CAS 914654‑73‑2) [1]; (2) the absence of N‑alkyl substitution on the piperidine nitrogen preserves a reactive secondary amine handle that is essential for further derivatization, a feature that is lost in common N‑methyl analogs (e.g., CAS 933702‑88‑6 and 1451391‑78‑8) [2]; and (3) batch‑to‑batch purity specifications vary significantly across suppliers (95% vs. 98%), directly impacting the yield and reproducibility of downstream coupling reactions .

This Product Dihydrochloride salt; defined stoichiometry; high aqueous solubility; crystalline solid for accurate weighing.
Potential Substitute Free base (CAS 914654-73-2): oil or low-melting solid; physicochemical properties and handling behavior may not transfer directly.
This Product Secondary amine (piperidine NH); 2 H-bond donors; reactive toward N-functionalization chemistries.
Potential Substitute N-methyl analog (CAS 933702-88-6): tertiary amine only; 1 H-bond donor; N-functionalization pathway is blocked; may shift SAR interpretation.
This Product Defined purity specifications with supplier documentation; batch traceability supports synthetic reproducibility.
Potential Substitute Alternative piperidine building blocks: variable purity and limited documentation may introduce unidentified impurities into multistep sequences.

N-(Oxan-4-yl)piperidin-4-amine Dihydrochloride: Differentiation Evidence


Dihydrochloride Salt vs. Free Base: Solubility & Handling

The dihydrochloride salt form (CAS 1349114-39-1) exhibits a significantly lower computed logP (-0.59) compared with the free base form (CAS 914654-73-2, logP not reported but estimated higher due to absence of ionic character), indicating substantially improved aqueous solubility [1]. This is a class‑level inference; direct experimental solubility data are not publicly available. The salt also provides a defined stoichiometry (2 HCl equivalents) that ensures consistent neutralization during basic work‑up, whereas the free base is an oil or low‑melting solid (predicted boiling point: 296.9±40.0 °C) that is more difficult to handle quantitatively [2].

Salt vs. Free Base Solubility
Class-level inference
Computed logP = -0.59 vs. free base (estimated >0); ΔlogP ≥ 0.59
Supports aqueous solubility advantage for reaction work-up and purification.
Computed values; direct experimental solubility data not publicly available.
Medicinal Chemistry Organic Synthesis Salt Selection

Impact of Purity Grade on Synthesis Reproducibility

Commercial suppliers offer N-(oxan-4-yl)piperidin-4-amine dihydrochloride at two distinct purity tiers: 95% (e.g., AKSci, Fluorochem) and 98% (e.g., Leyan) . While both grades are suitable for early‑stage exploratory chemistry, the 3% absolute purity difference translates to a 60% reduction in maximum possible impurity burden (5% impurities at 95% purity vs. 2% at 98% purity). In multistep syntheses where this building block is used early, the higher purity grade minimizes the accumulation of unidentified byproducts that can confound biological assay interpretation .

Purity Grade Impact
Supporting evidence
98% vs. 95% purity: 60% reduction in maximum impurity burden (2% vs. 5% ceiling)
Higher purity tier reduces byproduct accumulation in multistep syntheses.
Vendor-certified specifications; batch-to-batch variation may occur.
Chemical Procurement Quality Control Synthetic Chemistry

Secondary Amine Reactivity vs. N-Methyl Analogs

The target compound contains a secondary amine on the piperidine ring (NH at position 4), which serves as a nucleophilic handle for further functionalization (e.g., reductive amination, acylation, sulfonylation). In contrast, the closely related analog 1‑methyl‑N‑(oxan‑4‑yl)piperidin‑4‑amine (CAS 933702‑88‑6) features an N‑methyl substituent that eliminates this reactive site, rendering the piperidine nitrogen tertiary and unreactive toward many common derivatization chemistries [1]. The hydrogen bond donor count differs correspondingly: 2 donors (target) vs. 1 donor (N‑methyl analog), which alters the compound's ability to participate in hydrogen‑bond‑directed interactions in both synthetic intermediates and biological targets [2].

Amine Reactivity vs. N-Me Analog
Head-to-head comparison
Secondary amine (2 H-bond donors, nucleophilic NH) vs. tertiary amine (1 H-bond donor, no NH)
Only the non-methylated derivative supports N-functionalization chemistry.
Structural analysis from PubChem and ChemSpace descriptors.
Medicinal Chemistry Building Block Derivatization

Solid Form Development for KOR Antagonists

The dihydrochloride salt serves as a critical precursor to advanced KOR antagonist candidates, most notably 1‑(6‑ethyl‑8‑fluoro‑4‑methyl‑3‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)quinolin‑2‑yl)‑N‑(tetrahydro‑2H‑pyran‑4‑yl)piperidin‑4‑amine hydrochloride (BTRX‑335140/NMRA‑335140), which is in clinical development for major depressive disorder . US Patent 12,171,758 explicitly discloses a solid Form A of this elaborated derivative, characterized by a powder X‑ray diffraction pattern with peaks at 2θ (±0.2°) of 4.30, 8.59, 12.88, 18.82, and 21.34 when measured using Cu Kα radiation [1]. Access to a high‑purity, well‑characterized building block is essential for reproducible synthesis of such crystalline forms.

Solid Form for KOR Antagonist
Class-level inference
PXRD peaks at 2θ (±0.2°): 4.30, 8.59, 12.88, 18.82, 21.34 (Cu Kα); as described in US Patent 12,171,758
Supports research on crystalline forms of KOR antagonist candidates derived from this building block.
Patent-specified solid form; replication requires this specific dihydrochloride intermediate.
KOR Antagonist CNS Drug Discovery Polymorph Screening

Physicochemical Property Differences vs. Analogs

The dihydrochloride salt exhibits a molecular weight of 257.2 g/mol, a computed logP of -0.59, and a topological polar surface area (tPSA) of 33 Ų [1]. In comparison, the free base (CAS 914654‑73‑2) has a molecular weight of 184.28 g/mol and a predicted density of 1.02±0.1 g/cm³ [2]. The N‑methyl analog 1‑methyl‑N‑(oxan‑4‑yl)piperidin‑4‑amine (CAS 933702‑88‑6) has a molecular weight of 198.31 g/mol, a computed XLogP3‑AA of 0.8, and a tPSA of 24.5 Ų [3]. The target compound's lower logP and higher tPSA predict superior aqueous solubility and potentially altered membrane permeability relative to the N‑methyl analog—differences that can be exploited in medicinal chemistry campaigns.

Physicochemical Profile
Cross-study comparable
Target: logP = -0.59, tPSA = 33 Ų vs. N-Me analog: XLogP3 = 0.8, tPSA = 24.5 Ų; ΔlogP = -1.39, ΔtPSA = +8.5 Ų
Property differences may support solubility and permeability tuning in lead optimization.
Computed values from ChemSpace and PubChem.
Drug‑likeness Lead Optimization Physicochemical Profiling

Supplier Storage & Quality Documentation Variability

Storage recommendations for N-(oxan-4-yl)piperidin-4-amine dihydrochloride vary by supplier: AKSci specifies long‑term storage in a cool, dry place, while Fluorochem provides a detailed safety data sheet (SDS) with hazard classifications (H302, H315, H319, H335) and precautionary handling instructions . This variability in documented handling and stability information can impact laboratory safety compliance and long‑term inventory management. In contrast, the free base (CAS 914654‑73‑2) is offered with less comprehensive documentation, and the N‑methyl analog dihydrochloride salt (CAS 1311315‑87‑3) may have different stability profiles that are not directly comparable .

Supplier Documentation
Data to verify
Storage and SDS documentation completeness varies by supplier; AKSci and Fluorochem provide differing levels of handling guidance.
Institutions with EHS protocols may need to verify supplier-specific documentation before procurement.
Qualitative comparison; verify directly with supplier for current SDS.
Chemical Supply Chain Stability Procurement Compliance

N-(Oxan-4-yl)piperidin-4-amine Dihydrochloride: Optimal Use Cases


Secondary Amine Derivatization Building Block

The compound's unsubstituted piperidine NH group enables reductive amination, acylation, and sulfonylation chemistries that are precluded in N‑methyl analogs. Its dihydrochloride salt form ensures easy handling and accurate weighing, making it the preferred building block for parallel synthesis libraries requiring subsequent N‑functionalization [1].

Synthesis of KOR Antagonist Clinical Candidates

This specific dihydrochloride salt is a documented intermediate in the preparation of BTRX‑335140 (navacaprant), a KOR antagonist in Phase 2 clinical trials for major depressive disorder. Procurement of this building block is essential for laboratories engaged in CNS drug discovery targeting the kappa opioid system or seeking to develop novel analogs of the clinical candidate [2].

Physicochemical Optimization in Lead Series

With a low computed logP (-0.59) and moderate tPSA (33 Ų), this compound offers a distinct property profile relative to N‑alkylated analogs (e.g., XLogP3 = 0.8, tPSA = 24.5 Ų for the N‑methyl derivative). Medicinal chemists can leverage these differences to tune solubility and permeability characteristics in lead optimization campaigns [3].

High-Purity Starting Material for Impurity Control

For projects where trace impurities could confound biological readouts, the 98% purity grade (e.g., from Leyan) provides a 60% reduction in maximum impurity burden compared to standard 95% grades. This is particularly valuable in late‑stage lead optimization where SAR interpretation depends on compound integrity .

Application
Selection Property
Validation Focus
Secondary Amine Derivatization
Unsubstituted piperidine NH reactivity
N-functionalization chemistry scope (acylation, reductive amination, sulfonylation)
KOR Antagonist Research Candidates
Synthetic route compatibility per patent disclosure
CNS target engagement studies; solid-form characterization
Physicochemical Lead Optimization
Computed logP and tPSA profile
Solubility and permeability tuning in medicinal chemistry campaigns
Impurity-Controlled SAR Studies
Purity specification tier
Trace impurity minimization for late-stage lead optimization readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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